- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation, Beilstein Journal of Organic Chemistry, 2018, 14, 1222-1228
Cas no 96799-03-0 (3-(Thiophen-2-yl)-1H-pyrazol-5-amine)
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Thiophen-2-yl)-1H-pyrazol-5-amine
- 5-Amino-3-(2-thienyl)pyrazole
- 5-Amino-3-(2-Thienyl)-1H-Pyrazole
- 5-Thien-2-yl-1H-pyrazol-3-amine
- 5-thiophen-2-yl-1H-pyrazol-3-amine
- 3-(2-Thienyl)-1H-pyrazol-5-amine
- 3-(2-thienyl)-5-aminopyrazole
- 5-(2-thienyl)-1H-pyrazol-3-amine
- 5-amino-3-(thien-2-yl)-1h-pyrazole
- 5-thiophen-2-yl-2H-pyrazol-3-ylamine
- GNF-Pf-1850
- 5-(2-Thienyl)-1H-pyrazol-3-amine (ACI)
- 3-Amino-5-(2-thienyl)-1H-pyrazole
- 3-Amino-5-(2-thienyl)pyrazole
- 3-Amino-5-(thiophen-2-yl)-1H-pyrazole
- 5-(Thien-2-yl)-2H-pyrazol-3-ylamine
- 5-(Thiophen-2-yl)-1H-pyrazol-3-amine
- 5-Amino-3-(2-thienyl)-2H-pyrazole
- DB-057648
- 5-(Thien-2-yl)-2H-pyrazol-3-ylamine;
- DTXSID80335160
- BBL020988
- 96799-03-0
- 1H-Pyrazol-3-amine, 5-(2-thienyl)-
- Maybridge1_004097
- SCHEMBL1143192
- CHEMBL600711
- CS-0250724
- TS-00130
- EN300-52029
- AKOS000178730
- J9N
- 3-thien-2-yl-1h-pyrazol-5-amine
- F2198-8611
- rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid
- 5-Amino-3-(thien-2-yl)pyrazole
- rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid;
- 3-(2-Thienyl)-1H-pyrazol-5-amine #
- MFCD00051815
- Z317042252
- STK893694
- 5-Amino-3-(2-thienyl)pyrazole, 96%
- 5-amino-3-(2-thienyl)-pyrazole
- 1217605-10-1
- HMS553C07
- AKOS015904506
- F10469
- 3-thiophen-2-yl-1H-pyrazol-5-amine
- FS-1487
-
- MDL: MFCD00051815
- Inchi: 1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
- InChI Key: TXSOLYKLZBJHFF-UHFFFAOYSA-N
- SMILES: N1=C(N)C=C(C2=CC=CS2)N1
- BRN: 4399374
Computed Properties
- Exact Mass: 165.03600
- Monoisotopic Mass: 165.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.2
- Topological Polar Surface Area: 82.9Ų
Experimental Properties
- Color/Form: Brown or cream powder
- Density: 1.399
- Melting Point: 102-106 °C (lit.)
- Boiling Point: 453.8°Cat760mmHg
- Flash Point: 228.2°C
- Refractive Index: 1.707
- PSA: 82.94000
- LogP: 2.30160
- Solubility: Insoluble in water
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S22-S24/25-S36-S26
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017425-1g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 017425-5g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 95% | 5g |
£45.00 | 2022-02-28 | |
| Alichem | A169004755-10g |
3-(Thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 95% | 10g |
$235.40 | 2023-08-31 | |
| Alichem | A169004755-25g |
3-(Thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 95% | 25g |
$478.95 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 586269-5G |
3-(Thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 5g |
¥1214.04 | 2023-12-03 | ||
| TRC | A630370-500mg |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 500mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A630370-1 g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 1g |
$ 55.00 | 2022-01-13 | ||
| TRC | A630370-2 g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 2g |
$ 85.00 | 2022-01-13 | ||
| TRC | A630370-5 g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 5g |
$ 140.00 | 2022-01-13 | ||
| TRC | A630370-10 g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 10g |
$ 250.00 | 2022-01-13 |
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Production Method
Production Method 1
Production Method 2
- Preparation of (arylsulfanylmethyl)pyrazolo[1,5-a]pyrimidinol derivatives as CXCR2 antagonists, World Intellectual Property Organization, , ,
Production Method 3
- Microwave-Facilitated SPOT-Synthesis of Antibacterial Dipeptoids, ACS Combinatorial Science, 2017, 19(12), 715-737
Production Method 4
- Activated nitriles in heterocyclic systems: some reactions on 2-thienoyl acetonitrile, Sohag Pure & Applied Science Bulletin, 1993, 9, 11-21
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Raw materials
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Preparation Products
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Suppliers
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-(Thiophen-2-yl)-1H-pyrazol-5-amine
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 96799-03-0)
The compound 3-(Thiophen-2-yl)-1H-pyrazol-5-amine, identified by the CAS registry number 96799-03-0, is a heterocyclic aromatic amine that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a thiophene substituent, making it a versatile molecule for various applications.
The molecular structure of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused with a thiophene group (a five-membered ring containing sulfur). The presence of the thiophene group introduces electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes it an interesting candidate for exploring its potential in drug design and material science.
Recent studies have highlighted the importance of heterocyclic compounds like 3-(Thiophen-2-yl)-1H-pyrazol-5-amine in medicinal chemistry. Researchers have investigated its potential as a lead compound for developing new therapeutic agents, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial activities. The compound's ability to interact with various biological targets, such as enzymes and receptors, has been explored in several in vitro and in vivo models.
In terms of synthesis, 3-(Thiophen-2-yl)-1H-pyrazol-5-amine can be prepared through various routes, including condensation reactions and cyclization processes. One common method involves the reaction of an appropriate thioamide with a substituted aldehyde or ketone under specific conditions to form the pyrazole ring. The substitution pattern on the thiophene ring can be modified to tailor the electronic properties of the compound, which is crucial for optimizing its bioactivity.
The physical properties of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine include a melting point of approximately 240°C and a molecular weight of 187.2 g/mol. Its solubility in common organic solvents such as dichloromethane and ethanol has been reported, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and pharmacokinetic profiles of 3-(Thiophen-2-yllpyrazolamine. Molecular docking studies have revealed potential interactions with key proteins involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent. Additionally, quantum chemical calculations have provided insights into the electronic distribution within the molecule, which is essential for understanding its reactivity and stability.
In conclusion, 3-(Thiophen--pyrazolamine, with its unique structure and promising biological activities, continues to be a focal point in chemical research. Its versatility as a building block for more complex molecules and its potential therapeutic applications make it an invaluable compound in modern drug discovery.
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